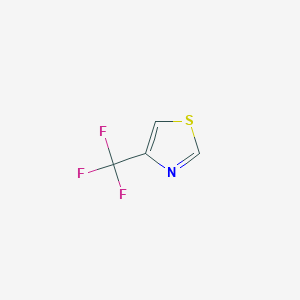

4-(Trifluoromethyl)-1,3-thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTYVNMMIPPCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101048-75-3 | |

| Record name | 4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl 1,3 Thiazole and Its Analogues

De Novo Synthesis of the Thiazole (B1198619) Ring Scaffold

The construction of the thiazole ring from acyclic precursors remains a cornerstone of synthetic strategies. These methods offer the flexibility to introduce a variety of substituents onto the heterocyclic core.

Hantzsch-Type Condensations for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely utilized method for constructing the thiazole ring. synarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles. nih.govbepls.com The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

For the synthesis of 4-(trifluoromethyl)-1,3-thiazole derivatives, a key starting material is a trifluoromethyl-containing α-haloketone. For instance, the reaction of 3-bromo-1,1,1-trifluoroacetone (B149082) with a thioamide would yield a 4-(trifluoromethyl)thiazole. The reaction conditions are often mild, and the starting materials are readily available. youtube.comnih.gov

A specific example is the synthesis of novel fluorophenyl-based thiazoles using the Hantzsch method, highlighting its applicability in generating libraries of compounds for biological screening. nih.gov The reaction of various thioamides with the appropriate α-haloketones leads to the desired 4-substituted-1,3-thiazole derivatives. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Thioamide | Thiazole | synarchive.comyoutube.com |

| 3-Bromo-1,1,1-trifluoroacetone | Thioamide | 4-(Trifluoromethyl)thiazole | youtube.comnih.gov |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic Amines | Thiazole Derivatives | mdpi.com |

| Epoxy-bisnoralcohol | Thiourea (B124793) Derivative | Fused Thiazolo-Bisnoralcohol | nih.gov |

Cyclization Reactions Involving Thiocarbonyl Ylides and Diazocarbonyl Compounds

A more recent and sophisticated approach to thiazole synthesis involves the use of thiocarbonyl ylides. These 1,3-dipoles can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. acs.orgacs.org

One notable method involves the Lewis acid-catalyzed reaction of trifluoroacetyldiazomethane with a thiourea or thioamide. uzh.ch For example, the reaction of trifluoroacetyldiazomethane with thiourea in the presence of boron trifluoride etherate yields 2-amino-4-(trifluoromethyl)-1,3-thiazole. uzh.ch This reaction is proposed to proceed through the formation of an intermediate thiocarbonyl ylide, which then undergoes an intramolecular cyclization. A similar reaction with aromatic thioamides, using a dehydrating agent, leads to the corresponding 2-aryl-4-(trifluoromethyl)-1,3-thiazoles. uzh.ch

These methods provide a novel entry to 4-trifluoromethyl-1,3-thiazole derivatives and demonstrate the utility of reactive intermediates like thiocarbonyl ylides in heterocyclic synthesis.

Thioamide-Mediated Ring Closure Approaches

Thioamides are versatile building blocks in heterocyclic synthesis, not only in the Hantzsch reaction but also in other ring-closure strategies. acs.orgepa.gov One such approach involves the Brønsted acid-mediated insertion of thioureas or thioamides into sulfoxonium ylides, which produces a variety of thiazoles under mild, metal-free conditions. rsc.org

Another strategy involves the reaction of thioamides with α-diazoketones catalyzed by trifluoromethanesulfonic acid (TfOH). This metal-free protocol allows for the synthesis of 2,4-disubstituted thiazole derivatives with good functional group tolerance and high yields. organic-chemistry.org

Targeted Introduction of the Trifluoromethyl Group

Instead of constructing the thiazole ring with the trifluoromethyl group already in place, an alternative strategy is to introduce the CF3 group onto a pre-existing thiazole scaffold.

Trifluoroacetylation and Related Electrophilic Trifluoromethylation

Trifluoroacetylation is a common method for introducing a trifluoroacetyl group, which can then be converted to a trifluoromethyl group. epa.gov This can be achieved using various trifluoroacetylating agents. rsc.org For instance, the Friedel-Crafts acylation of a thiazole with trifluoroacetic anhydride (B1165640) or another activated trifluoroacetic acid derivative can introduce the trifluoroacetyl group at an electron-rich position, typically the C5-position. wikipedia.org Subsequent chemical transformations would be required to convert the ketone to the trifluoromethyl group.

More direct electrophilic trifluoromethylation reagents have also been developed, although their application to thiazoles can be challenging due to the electron-deficient nature of the ring.

[3+2] Cycloaddition Strategies Utilizing Trifluoroacetonitrile (B1584977) Precursors

[3+2] cycloaddition reactions offer a powerful tool for the construction of five-membered heterocycles. researchgate.netnih.gov A strategy for synthesizing trifluoromethyl-substituted thiazoles involves the use of trifluoroacetonitrile as a precursor.

One reported method utilizes the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (CF3CN) to synthesize 2-trifluoromethyl-4,5-disubstituted thiazoles. rsc.org In this reaction, the pyridinium ylide acts as a 1,3-dipole that reacts with the trifluoroacetonitrile dipolarophile. While this method directly yields a 2-trifluoromethylthiazole, modifications to the starting materials could potentially lead to the synthesis of the 4-trifluoromethyl isomer.

Preparation of Key Intermediates and Functionalized Precursors

The synthesis of complex this compound derivatives relies heavily on the efficient preparation of versatile intermediates and functionalized precursors. Methodologies have been developed to introduce halogens, carboxylic acid and ester groups, and amino moieties, which serve as handles for further chemical elaboration.

Halogenated derivatives of trifluoromethyl-thiazoles are critical intermediates, enabling cross-coupling reactions and other nucleophilic substitutions. The introduction of halogen atoms can be achieved either by using halogenated starting materials or by direct halogenation of the thiazole ring.

A common strategy involves the halogenation of β-ketoester precursors. For instance, ethyl trifluoroacetoacetate can be brominated with liquid bromine to produce ethyl 2-bromotrifluoroacetoacetate patsnap.com. Similarly, chlorination can be achieved using sulfuryl chloride, yielding 2-chloro trifluoroacetic ethyl acetoacetate (B1235776) google.com. These halogenated precursors can then be used in cyclization reactions to form the corresponding halogenated thiazole ring system.

Direct halogenation of a pre-formed thiazole ring is also a viable method. For example, 7-chloro-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives can be synthesized by treating the corresponding 7-oxo compound with a solution of phosphorus pentachloride in phosphorus oxychloride mdpi.com. This demonstrates a method for introducing a chlorine atom onto a fused thiazole system mdpi.com. The Hantzsch thiazole synthesis, a cornerstone reaction in this field, often utilizes α-haloketones as key building blocks, such as 2-bromo-4-fluoroacetophenone, to construct the thiazole core with inherent halogen functionality acs.orgyoutube.com.

Table 1: Selected Methods for Halogenation

| Precursor | Halogenating Agent | Product | Reference |

|---|---|---|---|

| Ethyl trifluoroacetoacetate | Liquid Bromine | Ethyl 2-bromotrifluoroacetoacetate | patsnap.com |

| Ethyl trifluoroacetoacetate | Sulfuryl chloride | 2-Chloro trifluoroacetic ethyl acetoacetate | google.com |

| 3-Substituted-2-thioxo-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one | PCl5 in POCl3 | 7-Chloro-3-substituted-2-thioxo-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine | mdpi.com |

Carboxylic acid and ester groups on the thiazole ring are valuable for forming amides, which are prevalent in biologically active molecules. The most common position for this functionalization is C5. The synthesis often begins with the cyclization of an appropriately substituted precursor.

A widely used method for producing 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves a three-step, one-pot sequence starting from ethyl trifluoroacetoacetate google.comgoogle.com. The process includes chlorination with sulfuryl chloride, cyclization with thioacetamide (B46855) in ethanol (B145695) to form the ethyl ester, and subsequent hydrolysis with a base like sodium hydroxide (B78521) to yield the final carboxylic acid patsnap.comgoogle.comgoogle.com. The intermediate, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, is itself a key precursor for further derivatization patsnap.com.

Other synthetic routes allow for different substituents on the ring. For example, 2-(benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates can be prepared using S-benzylisothiouronium halides as stable and odorless thiol equivalents researchgate.netdeakin.edu.au. This method provides access to building blocks with a thioether linkage at the C2 position researchgate.net. The versatility of these methods allows for the creation of a diverse library of ester and carboxylic acid-functionalized thiazoles sigmaaldrich.comheterocyclics.comsigmaaldrich.com.

Table 2: Synthesis of Carboxylic Acid and Ester Functionalized Thiazoles

| Thiazole Product | Key Reactants | Key Steps | Reference |

|---|---|---|---|

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Ethyl trifluoroacetoacetate, Sulfuryl chloride, Thioacetamide | Chlorination, Cyclization, Hydrolysis | google.comgoogle.com |

| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 2-bromotrifluoroacetoacetate, Thioacetamide | Cyclization | patsnap.com |

| 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates | S-Benzylisothiouronium halides | Cyclization with trifluoromethylated precursor | researchgate.net |

| Ethyl thiazole-5-carboxylate | Thioformamide, Ethyl 2-chloro-2-formylacetate | Cyclization | prepchem.com |

The 2-amino-4-(trifluoromethyl)-1,3-thiazole moiety is a crucial pharmacophore. The classic Hantzsch synthesis is the primary method for its preparation, typically involving the condensation of an α-haloketone with thiourea youtube.comnanobioletters.com. For the synthesis of 2-amino-4-(trifluoromethyl)-1,3-thiazole, a suitable α-haloketone such as 3-bromo-1,1,1-trifluoroacetone is reacted with thiourea nanobioletters.comgeorganics.skfrontierspecialtychemicals.com.

The synthesis of N-substituted 2-aminothiazoles can be achieved by using substituted thioamides in the Hantzsch reaction or by modifying the 2-amino group after the ring has been formed derpharmachemica.com. For instance, complex peptidomimetics containing the thiazole core can be synthesized from amino-protected amino acids, which are converted to thioamides and then cyclized nih.gov. This approach allows for the introduction of chiral amino acid residues nih.govnih.gov. Furthermore, hydrazinylthiazole derivatives have been prepared by condensing thiosemicarbazones with α-haloketones, demonstrating another route to substituted amino groups at the C2 position acs.org.

Table 3: Synthesis of Amino and Substituted Amino Thiazoles

| Thiazole Product | Key Reactants | Method | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-thiazole | Aryl-phenacyl bromide, Thiourea | Hantzsch Synthesis (catalyzed) | nanobioletters.com |

| N-substituted-2-aminothiazole derivatives | α-haloketone, Substituted thioamide | Hantzsch Synthesis | derpharmachemica.com |

| 2-(2-Arylidenehydrazinyl)-4-aryl-thiazole | Thiosemicarbazone, α-bromoacetophenone | Hantzsch-type condensation | acs.org |

| 4-Amino-thiazole derived from Fmoc-amino acids | N(alpha)-Fmoc α-halomethylketones, Thiourea | Modified Hantzsch protocol | nih.gov |

Multi-Component Reactions and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all reactants, are ideally suited to these goals.

Several MCRs have been developed for the synthesis of highly substituted thiazoles and other trifluoromethyl-containing heterocycles. A one-pot, three-component reaction of arylglyoxals, the natural product lawsone, and thiobenzamides in acetic acid provides an efficient route to fully substituted 1,3-thiazoles acs.org. Similarly, other three-component reactions have been used to synthesize thiazole derivatives with high yields in a single step nih.gov.

In addition to MCRs, [3+2] cycloaddition reactions offer another convergent approach. The reaction of pyridinium 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, for example, yields 2-trifluoromethyl 4,5-disubstituted thiazoles rsc.org.

There is a growing focus on sustainable or "green" chemistry principles. This includes the development of metal-free catalytic systems and the use of environmentally benign solvents like water. While not always specific to thiazoles, the development of a metal-free MCR for 3-trifluoromethyl-1,2,4-triazoles and a domino reaction in water for CF₃-benzothiophene fused heterocycles showcases the trend towards more sustainable synthetic routes for fluorinated heterocycles rsc.orgnih.gov.

Scalable Synthesis Protocols

The transition of a synthetic route from laboratory-scale to industrial production requires a protocol that is robust, high-yielding, and economically viable. Several methods for the synthesis of this compound derivatives have been developed with scalability in mind.

Academic research is also addressing the need for scalability. A metal-free multi-component reaction for triazole synthesis and a method for synthesizing 1,3,4-thiadiazoles were both noted by their developers to be scalable nih.govnih.gov. Furthermore, a one-pot protocol for lawsone-linked thiazoles was successfully demonstrated on a gram scale, producing over a gram of the desired product in high yield acs.org. These examples highlight a clear direction towards developing synthetic methodologies that are not only innovative but also practical for large-scale applications.

Elucidation of Chemical Reactivity and Transformation Pathways in 4 Trifluoromethyl 1,3 Thiazole Systems

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Core

The thiazole ring is an aromatic heterocycle characterized by a π-electron system with contributions from both sulfur and nitrogen atoms. The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position significantly modulates the electron density distribution within the ring, impacting its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally considered electron-rich and susceptible to electrophilic aromatic substitution. However, the powerful inductive and resonance electron-withdrawing effects of the trifluoromethyl group at C4 deactivate the ring towards electrophiles. This deactivation is a consequence of the reduced electron density in the π-system.

Theoretical and experimental studies on substituted thiazoles suggest that electrophilic attack preferentially occurs at the C5 position. nih.govresearchgate.net This regioselectivity is governed by the relative stability of the Wheland intermediates formed during the substitution process. Attack at C5 allows for better delocalization of the positive charge without placing it on the carbon atom directly bonded to the electron-deficient trifluoromethyl group. In contrast, attack at the C2 position is less favored due to the adjacent electron-withdrawing nitrogen atom. For 4-(trifluoromethyl)-1,3-thiazole, electrophilic substitution is therefore predicted to occur almost exclusively at the C5 position, provided the reaction conditions are harsh enough to overcome the deactivating effect of the CF3 group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netcardiff.ac.uk

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-(trifluoromethyl)-1,3-thiazole |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-(trifluoromethyl)-1,3-thiazole |

| Acylation | RCOCl/AlCl₃ | 5-Acyl-4-(trifluoromethyl)-1,3-thiazole |

Nucleophilic Additions and Ring-Opening Pathways

The electron-deficient nature of the this compound ring, particularly at the C2 and C5 positions, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at one of these positions.

More drastic reactions can lead to ring-opening of the thiazole core. The presence of the trifluoromethyl group can influence the stability of the ring and the pathways of its cleavage. Studies on related thiazole systems have shown that strong nucleophiles or harsh reaction conditions can lead to the cleavage of the C-S or C-N bonds. For instance, the reaction of certain thiazole derivatives with strong bases can result in ring opening to form thioamides. nih.gov The specific pathways for this compound are not extensively documented but are an active area of research, given the potential for such reactions to yield novel fluorinated building blocks. nih.gov Quantum chemical calculations have been employed to understand the influence of substituents on the activation pathways of the thiazole ring, suggesting that electron-withdrawing groups can favor indirect ring-opening processes. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability, which is one of the primary reasons for its widespread use in medicinal and materials chemistry. This stability is attributed to the strength of the carbon-fluorine bonds.

Stability and Resilience to Common Reaction Conditions

The trifluoromethyl group on the this compound ring is generally stable and resilient to a wide range of common reaction conditions, including many acidic and basic environments, as well as oxidative and reductive processes. acs.org This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the CF3 group. The stability of the C-CF3 bond is a key feature that enhances the metabolic stability of molecules containing this moiety. researchgate.net

Hydrolytic Cleavage and Positional Effects on CF3 Reactivity

While generally stable, the trifluoromethyl group can undergo hydrolytic cleavage under certain, typically harsh, conditions to form a carboxylic acid group. The susceptibility to hydrolysis can be influenced by the electronic environment of the ring. For instance, the hydrolysis of a trifluoromethyl group on an aromatic ring can be facilitated by the presence of strong electron-donating groups. In the case of this compound, the electron-withdrawing nature of the thiazole ring itself would likely make the CF3 group more resistant to hydrolysis compared to when it is attached to an electron-rich aromatic system.

Studies on the hydrolysis of related compounds, such as 3,4-dichloroisothiazole derivatives, have provided insights into the kinetics of ring and substituent lability. nih.gov The position of the trifluoromethyl group on the ring can also affect its reactivity. While specific data for this compound is limited, it is plausible that the electronic interplay between the heteroatoms and the CF3 group at the C4 position influences its stability towards hydrolysis.

Transformations Involving Peripheral Functional Groups

The ability to modify functional groups attached to the this compound core is crucial for the synthesis of diverse derivatives. The inherent stability of the trifluoromethyl-substituted thiazole ring allows for a wide range of chemical transformations on peripheral substituents.

For example, a primary amino group at the C2 position, as in 2-amino-4-(trifluoromethyl)-1,3-thiazole, can undergo a variety of reactions. These include diazotization followed by substitution, acylation to form amides, and condensation with carbonyl compounds to form Schiff bases. The resulting derivatives can serve as precursors for the synthesis of fused heterocyclic systems.

Similarly, a carboxylic acid group, for instance at the C2 or C5 position, can be converted into esters, amides, or acid chlorides. guidechem.com These transformations provide handles for further functionalization, such as in peptide synthesis or the creation of libraries of compounds for biological screening. nih.gov For example, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can be readily converted to its corresponding ester or amide. guidechem.com

Table 2: Representative Transformations of Peripheral Functional Groups on the this compound Scaffold

| Starting Material | Reagents and Conditions | Product |

| 2-Amino-4-(trifluoromethyl)-1,3-thiazole | Acyl chloride, base | 2-Acylamino-4-(trifluoromethyl)-1,3-thiazole |

| This compound-2-carboxylic acid | SOCl₂, then R'OH | Alkyl this compound-2-carboxylate |

| This compound-5-carboxylic acid | R'NH₂, coupling agent | N-Alkyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Derivatization of Carboxylic Acids to Acyl Chlorides, Esters, and Amides

Carboxylic acid derivatives of this compound, such as 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, are valuable intermediates that can be converted into more reactive functional groups like acyl chlorides, esters, and amides. nih.gov These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies.

Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride is a key step, as the acyl chloride is a highly reactive intermediate for further functionalization. libretexts.org This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org

Esterification: Esters are commonly synthesized from the corresponding carboxylic acids through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic approach. libretexts.org For instance, treating a this compound carboxylic acid with an alcohol like methanol (B129727) in the presence of a strong acid catalyst yields the corresponding methyl ester. Alternatively, the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system provides a mild method for esterification under non-acidic conditions. orgsyn.org

Amide Formation: The synthesis of amides from carboxylic acids is a cornerstone of peptide and medicinal chemistry. thieme-connect.de This can be accomplished by first converting the carboxylic acid to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine. escholarship.org Direct coupling methods that avoid the isolation of the acyl chloride are also common. These methods involve the use of coupling reagents that activate the carboxylic acid in situ. A variety of such reagents exist, which facilitate the formation of an amide bond upon the addition of an amine. umich.edu One-pot processes starting from the carboxylic acid can also be employed, for example, by forming a thioester intermediate which then reacts with an amine. nih.gov

Table 1: Derivatization Reactions of this compound Carboxylic Acid

| Transformation | Product | Typical Reagents | Notes |

|---|---|---|---|

| Carboxylic Acid → Acyl Chloride | Acyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Creates a highly reactive intermediate for further synthesis. libretexts.orglibretexts.org |

| Carboxylic Acid → Ester | Ester | Alcohol (e.g., Methanol, Ethanol) with an acid catalyst (H₂SO₄); Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) | Fischer esterification is a common acid-catalyzed method. libretexts.orgorgsyn.org |

Substitution Reactions of Halogenated Analogues

Halogenated 4-(trifluoromethyl)-1,3-thiazoles are key substrates for introducing further diversity through substitution reactions. The reactivity of the halogen is highly dependent on its position on the thiazole ring.

Nucleophilic Substitution: The thiazole ring's π-electron distribution makes the C-2 position particularly susceptible to nucleophilic attack. nih.gov Therefore, 2-halo-4-(trifluoromethyl)-1,3-thiazoles are expected to readily undergo nucleophilic aromatic substitution. Studies on related thiazole systems show that 2-chlorothiazoles exhibit high reactivity with nucleophiles like sodium methoxide (B1231860) to yield the corresponding 2-methoxy derivative. sciepub.com Similarly, reactions with thiolate nucleophiles, such as sodium benzenethiolate, would lead to the displacement of the 2-halogen to form a 2-thioether. rsc.org In contrast, electrophilic substitution preferentially occurs at the C-5 position. nih.gov However, nucleophilic attack at the 5-position is also possible under certain conditions, for example, through the reaction of a lithiated thiazole dianion with an electrophile. capes.gov.br

Table 2: Nucleophilic Substitution on 2-Halo-4-(trifluoromethyl)-1,3-thiazole

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole | Nucleophilic Aromatic Substitution |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(trifluoromethyl)-1,3-thiazole | Nucleophilic Aromatic Substitution |

| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | 2-Amino-4-(trifluoromethyl)-1,3-thiazole | Nucleophilic Aromatic Substitution |

Oxidation Chemistry

The this compound scaffold contains two heteroatoms, sulfur and nitrogen, that are susceptible to oxidation. The outcome of the oxidation reaction depends on the specific reagent and conditions used. The trifluoromethyl group itself is generally resistant to oxidation.

N-Oxidation and S-Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form an aromatic thiazole N-oxide. wikipedia.org Concurrently, the sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone, both of which are non-aromatic. wikipedia.org Common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can effect these transformations. The oxidation of related thiazoline (B8809763) (dihydrothiazole) systems has been studied extensively, often leading to the aromatic thiazole as the product. researchgate.netrsc.org However, with stronger oxidants or different substrates, thiazoline 1,1-dioxides (sulfones) can be formed. rsc.org These findings suggest that the sulfur atom in this compound is a likely site for oxidation.

Table 3: Oxidation Products of this compound

| Oxidation Site | Oxidizing Agent Example | Product | Notes |

|---|---|---|---|

| Ring Nitrogen | mCPBA, Hypofluorous acid | This compound N-oxide | Yields an aromatic N-oxide. wikipedia.org |

| Ring Sulfur | mCPBA, Peracetic acid | This compound S-oxide (Sulfoxide) | Results in a non-aromatic sulfoxide. wikipedia.org |

| Ring Sulfur | mCPBA, Peracetic acid (excess) | This compound S,S-dioxide (Sulfone) | Further oxidation of the sulfoxide yields a non-aromatic sulfone. wikipedia.orgrsc.org |

Cascade Reactions and Domino Processes in Complex Molecule Assembly

Cascade reactions, also known as domino processes, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These processes are valuable for rapidly building molecular complexity.

Comprehensive Spectroscopic and Structural Characterization of 4 Trifluoromethyl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(trifluoromethyl)-1,3-thiazole derivatives, offering unparalleled insight into the molecular structure. By analyzing the spectra of different nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can piece together the connectivity and electronic environment of the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

In ¹H NMR spectra of this compound derivatives, the protons on the thiazole (B1198619) ring exhibit characteristic chemical shifts. The proton at the C5 position of the thiazole ring typically appears as a singlet. For instance, in 2-amino-4-(trifluoromethyl)-1,3,4-thiadiazole, a related heterocyclic system, the amino protons (NH₂) can also be observed, often as a broad singlet. nih.gov

Substituents on the thiazole ring significantly influence the chemical shifts of nearby protons. In derivatives like N,4'-dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5'-bithiazol]-2'-amine, the thiazole proton is observed as a singlet at 7.07 ppm, while aromatic protons on the p-tolyl group appear as doublets at 6.94 and 7.76 ppm. mdpi.com Aliphatic protons, such as those on methyl groups attached to the ring or substituents, are found further upfield, with N-CH₃ and C-CH₃ groups in one derivative appearing at 3.26 ppm and 2.25-2.50 ppm, respectively. mdpi.com The solvent used can also affect the positions of these signals, with DMSO-d₆ being a common choice for these types of compounds. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Thiazole Derivatives

| Proton Type | Example Compound | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Thiazole-H (C5-H) | N,4'-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5'-bithiazol]-2'-amine | 7.07 (s) | DMSO-d₆ |

| Imidazole-H | N,4-Dimethyl-4,5-dihydro-1,3,4-thiadiazolo[3,4-a]thiazol-7-amine | 8.20 (s) | DMSO-d₆ |

| Aromatic-H | N,4'-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5'-bithiazol]-2'-amine | 6.94 (d), 7.76 (d) | DMSO-d₆ |

| N-CH₃ | N,4'-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5'-bithiazol]-2'-amine | 3.26 (s) | DMSO-d₆ |

s = singlet, d = doublet. Data sourced from mdpi.com.

Carbon (¹³C) NMR for Backbone and Substituent Carbons

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound derivatives. The carbon atoms of the thiazole ring have distinct chemical shifts. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the chemical shift of the C4 carbon to which it is attached, typically shifting it downfield.

For example, in a series of 4-(trifluoromethyl)phenyl-substituted thiadiazines, the carbon of the CF₃ group itself shows a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JC-F), with a coupling constant around 272.6 Hz. rsc.org The aromatic carbon attached to the CF₃ group is also observed as a quartet, but with a smaller coupling constant (²JC-F) of approximately 32.0 Hz. rsc.org

The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are sensitive to the nature of the substituents. In a substituted thiazole derivative, 5-(4H-benzo[b] nih.govdovepress.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine, the carbon signals span a wide range from 18.9 ppm for a methyl carbon to over 166 ppm for a carbonyl carbon, with the thiazole and other aromatic carbons appearing between 110 and 150 ppm. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these carbon signals, although the presence of sulfur can sometimes lead to less satisfactory agreement between calculated and experimental values. unipa.itresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Trifluoromethyl-Substituted Heterocycles

| Carbon Atom | Example Compound | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent |

|---|---|---|---|---|

| CF₃ | 4-(Trifluoromethyl)benzenesulfonimidamide | 123.78 (q) | ¹JC-F = 272.6 | DMSO-d₆ |

| C-CF₃ (Aromatic) | 4-(Trifluoromethyl)benzenesulfonimidamide | 130.8 (q) | ²JC-F = 32.0 | DMSO-d₆ |

| Thiazole Ring Carbons | 5-(4H-Benzo[b] nih.govdovepress.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine | 110.9 - 147.6 | - | DMSO-d₆ |

| Methyl Carbon (CH₃) | 5-(4H-Benzo[b] nih.govdovepress.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine | 18.9 | - | DMSO-d₆ |

Fluorine (¹⁹F) NMR Spectroscopy for Direct Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive and specific technique for analyzing trifluoromethylated compounds. Since ¹⁹F has a natural abundance of 100% and a nuclear spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for the electronic environment of the CF₃ group. youtube.com

The chemical shift of the CF₃ group in this compound derivatives is a key diagnostic feature. In 4-(trifluoromethyl)benzenesulfonimidamide, the trifluoromethyl group appears as a singlet at -61.32 ppm in the ¹⁹F NMR spectrum (referenced to an external standard). rsc.org In other related structures, such as 1-(4-(trifluoromethyl)phenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole, two distinct fluorine signals are observed: one for the SCF₃ group at -42.6 ppm and another for the aryl-CF₃ group at -62.8 ppm. nih.gov

The chemical shift is sensitive to factors like solvent polarity and the electronic nature of adjacent functional groups. dovepress.com Deshielding effects, which shift the signal to a less negative (or more downfield) value, can occur when the CF₃ group is part of a conjugated system. dovepress.com This sensitivity makes ¹⁹F NMR a powerful tool for detecting subtle changes in molecular structure and conformation. nih.gov

Table 3: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) for CF₃ Groups

| Compound | CF₃ Group Position | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonimidamide | Aryl-CF₃ | -61.32 | DMSO-d₆ |

| 1-(4-(Trifluoromethyl)phenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | Aryl-CF₃ | -62.8 | CDCl₃ |

| 1-(4-(Trifluoromethyl)phenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | S-CF₃ | -42.6 | CDCl₃ |

Data sourced from rsc.orgnih.govcolorado.edu.

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

To unambiguously assign proton and carbon signals and to elucidate complex structures, advanced NMR techniques are often employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

Distortionless Enhancement by Polarization Transfer (DEPT) is another valuable one-dimensional technique used to differentiate between CH, CH₂, and CH₃ groups. For example, stacked ¹³C{¹H} DEPT NMR spectra have been used to confirm assignments in trifluoromethyl-substituted thiadiazine oxides. rsc.org These spectra, along with standard ¹H and ¹³C data, provide a complete picture of the carbon framework. rsc.org

In the structural confirmation of newly synthesized ligands like 2,5-bis[(1,3-thiazol-2-ylmethyl)amino]methyl-1,3,4-oxadiazole, a combination of ¹H-NMR and ¹³C-NMR spectroscopy is essential to verify the successful formation of the target molecule. mdpi.com These advanced methods are critical for confirming the connectivity and final structure of complex thiazole derivatives. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly crucial for confirming the identity of newly synthesized molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For derivatives of this compound, HRMS is used to corroborate the proposed structures after synthesis. nih.gov For example, in the characterization of a series of trifluoromethyl-substituted thiadiazine oxides, HRMS with electrospray ionization (ESI) was used to confirm the calculated mass (m/z calcd.) against the observed mass. rsc.org Similarly, the structures of various 5-arylimino-1,3,4-thiadiazole derivatives were confirmed by high-accuracy mass spectral analysis, which provided strong evidence for the suggested molecular formulas. researchgate.net The agreement between the calculated and observed masses provides definitive confirmation of the compound's elemental composition. nih.gov

Table 4: Example of HRMS Data for a Trifluoromethyl-Containing Compound

| Compound | Ion | Calculated m/z | Found m/z | Technique |

|---|

Data sourced from nih.gov.

Fragmentation Analysis and Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. In the electron impact (EI) mass spectra of thiazole derivatives, the fragmentation pathways are highly dependent on the nature and position of the substituents on the heterocyclic core. While specific data for this compound is not extensively detailed in readily available literature, analysis of related structures provides insight into the expected fragmentation patterns.

The fragmentation of the thiazole ring itself can be complex. For instance, studies on fused thiazolo[3,2-a]pyrimidines indicate that the pyrimidine (B1678525) ring is often more stable than the thiazole ring during fragmentation. nih.gov For substituted thiazoles, initial fragmentation often involves the loss of side chains. The mass spectrum of 2-(2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine, for example, shows a molecular ion peak (M⁺) at m/z 377, with other significant fragments corresponding to the loss of various parts of the molecule. nist.gov

In the case of 2,3,4-trisubstituted thiazoles, elemental analysis and mass spectrometry can confirm the formation of the target compound by identifying the molecular ion peak and fragments corresponding to the loss of specific groups. acs.org For many thiazole derivatives, the presence of sulfur and, if applicable, chlorine or bromine, is confirmed by the characteristic isotopic patterns of the molecular ion peak (e.g., M+2). nist.govresearchgate.net The fragmentation of 1,2,3-thiadiazoles, a related class of heterocycles, is often characterized by the primary loss of a stable dinitrogen (N₂) molecule, a process that significantly directs subsequent fragmentation steps. rsc.org

A general expectation for this compound derivatives would be the initial cleavage of substituents, followed by fragmentation of the thiazole ring itself. The strong C-F bonds of the trifluoromethyl group might lead to the observation of fragments containing this moiety, such as [CF₃]⁺ (m/z 69) or fragments resulting from the loss of CF₃.

Table 1: Representative Mass Spectrometry Fragmentation Data for Thiazole Derivatives

Interactive Table: Click on headers to sort.

| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 5-[1-((3-Amino-5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2(3H)-ethylidene)hydrazono)]-2-amine-4-methyl-1,3-thiazole | 420 (M⁺), 422 (M⁺+2) | 299, 244, 212, 155, 113, 72 | researchgate.net |

| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | 377 (M⁺), 379 (M⁺+2) | 364, 346, 337, 328, 265, 251, 239, 225, 216, 188, 128, 83 | nist.gov |

| 2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | 361 (M⁺) | 338, 299, 273, 271, 252, 202, 189, 136 | nist.gov |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a powerful technique for identifying the functional groups present in a molecule. The spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring, the C-F bonds of the trifluoromethyl group, and any other substituents.

The fundamental vibrations of the thiazole ring itself are observed in the fingerprint region of the IR spectrum. researchgate.net For substituted thiazoles, characteristic bands for the thiazole ring are reported in the region of 1068–692 cm⁻¹. researchgate.net Specific vibrations include C=N and C=C stretching within the ring. For example, in a series of novel thiazole derivatives, the C=N stretching vibration was identified around 1637-1600 cm⁻¹, while aromatic C=C stretching appeared in the 1571–1436 cm⁻¹ range. researchgate.netresearchgate.net

The trifluoromethyl (CF₃) group gives rise to strong absorption bands due to C-F stretching vibrations, typically found in the 1350-1120 cm⁻¹ region. These bands are often intense and can be a key diagnostic feature for these compounds. Other functional groups attached to the thiazole ring will also show their characteristic absorptions. For instance, N-H stretching in amino-substituted thiazoles appears in the 3423-3249 cm⁻¹ region, while carbonyl (C=O) stretching in amide derivatives is seen around 1643 cm⁻¹. nist.govresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in Thiazole Derivatives

Interactive Table: Click on headers to sort.

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Reference(s) |

| N-H (Amine/Amide) | Stretching | 3425 - 3138 | nist.govresearchgate.net |

| C-H (Aromatic) | Stretching | ~3085 | acs.org |

| C-H (Aliphatic) | Stretching | 2978 - 2925 | nist.govacs.org |

| C=O (Amide) | Stretching | ~1643 | researchgate.net |

| C=N (Thiazole/Imine) | Stretching | 1637 - 1552 | nist.govacs.orgresearchgate.net |

| C=C (Aromatic/Thiazole) | Stretching | 1571 - 1436 | researchgate.net |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1120 (Expected) | - |

| Thiazole Ring | Ring Vibrations | 1068 - 692 | researchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The parent 1,3-thiazole molecule exhibits a UV absorption spectrum with maxima corresponding to π → π* and n → π* transitions. researchgate.netrsc.org The introduction of substituents onto the thiazole ring can cause significant shifts in these absorption bands.

The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the electronic structure of the thiazole ring. This can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature and position of other substituents and the specific electronic transition. Thiazoles featuring electron-accepting groups have been shown to exhibit absorption spectra at longer wavelengths. researchgate.net For instance, the UV-Vis spectrum of a complex derivative, 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, shows distinct absorption bands that are sensitive to its environment.

The extent of conjugation in the molecule plays a crucial role. In azo dyes derived from (dialkylamino)thiazole dimers, the extensive π-system results in strong absorption bands in the visible region, with λ(max) values ranging from 568–737 nm. researchgate.net This demonstrates that extending the conjugation through appropriate substitution on the thiazole ring can tune the electronic properties and color of the resulting compounds. For simple substituted thiazoles, absorption maxima are typically found in the UV region. The addition of an acid to solutions of 5-N-arylaminothiazoles can cause a visual color change and a shift in the absorption spectrum, indicating the sensitivity of the electronic system to protonation. researchgate.net

Table 3: UV-Vis Absorption Data for Thiazole and its Derivatives

Interactive Table: Click on headers to sort.

| Compound | Solvent | λmax (nm) | Comments | Reference |

| Thiazole | Vapor | ~231, ~205 | Corresponds to π → π* transitions. | researchgate.netrsc.org |

| 5-N-Arylaminothiazole Derivatives | Dichloromethane | 358 - 410 | Show bathochromic shifts upon addition of an oxidizing agent. | |

| Azo Dyes from (Dialkylamino)thiazole Dimers | Dichloromethane | 568 - 737 | Intense absorption in the visible range due to extended conjugation. | researchgate.net |

| 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14) | Ethanol (B145695) | ~300 - 450 | Broad absorption sensitive to the addition of metal ions. |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π–π stacking.

For derivatives of this compound, X-ray crystallography would confirm the planarity of the thiazole ring and the geometry of the trifluoromethyl group. A closely related structure, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, has been characterized by X-ray diffraction. Its crystal structure revealed that the asymmetric unit contains six independent molecules (Z' = 6), with the thiadiazole rings being essentially planar. The crystal packing is stabilized by N-H···O hydrogen bonds, forming tetrameric constructs.

In another example, the crystal structure of (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole was unambiguously confirmed by X-ray analysis. The geometric parameters, including bond distances and angles, were found to be in good agreement with theoretical values. The analysis showed a cissoid geometry around the exocyclic C=N bond with respect to the thiazole sulfur atom. acs.org Similarly, the structures of complex pyrazolyl-thiazole derivatives were established by single-crystal diffraction, revealing triclinic crystal systems with two independent molecules in the asymmetric unit, which adopt slightly different conformations to achieve efficient molecular packing. These examples highlight the power of X-ray crystallography in providing detailed insights into the molecular and supramolecular structure of thiazole derivatives.

Table 4: Representative Single-Crystal X-ray Diffraction Data for Thiazole and Thiadiazole Derivatives

Interactive Table: Click on headers to sort.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one | Triclinic | P-1 | Asymmetric unit has Z' = 6; planar rings; packing dominated by N-H···O hydrogen bonds forming tetramers. | |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Triclinic | P-1 | Two independent molecules in the asymmetric unit with slightly different conformations. | |

| (Z)-2-(2-(2,4-Dinitrophenyl)hydrazinylidene)-3-benzyl-4-methyl-2,3-dihydrothiazole | Monoclinic | P2₁/c | Angle between thiazole and aromatic ring is 6.37(7)°; cissoid geometry around the exocyclic C=N bond. | acs.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This analysis provides experimental verification of the empirical formula of a newly synthesized compound, which, in conjunction with molecular weight determination by mass spectrometry, confirms its molecular formula.

For novel this compound derivatives, the experimentally determined percentages of C, H, N, and S are compared against the values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct stoichiometry of the compound. Numerous studies on the synthesis of new thiazole derivatives report elemental analysis data as a crucial part of the structural characterization. nist.govresearchgate.net

Table 5: Elemental Analysis Data for Representative Thiazole Derivatives

Interactive Table: Click on headers to sort.

| Compound Name | Molecular Formula | Analysis Type | %C | %H | %N | Reference |

| 5-[1-((3-Amino-5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2(3H)-ethylidene)hydrazono)]-2-amine-4-methyl-1,3-thiazole | C₁₆H₁₇ClN₈S₂ | Calculated | 45.65 | 4.07 | 26.62 | researchgate.net |

| Found | 45.60 | 4.14 | 26.38 | researchgate.net | ||

| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | C₁₆H₁₆ClN₅S₂ | Calculated | 50.85 | 4.27 | 18.53 | nist.gov |

| Found | 51.02 | 4.13 | 18.44 | nist.gov | ||

| 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid | C₂₄H₂₀ClN₃O₂S | Calculated | 64.07 | 4.48 | 9.34 | |

| Found | 64.41 | 4.46 | 9.57 |

Theoretical and Computational Investigations of 4 Trifluoromethyl 1,3 Thiazole

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding a molecule's behavior. Theoretical methods allow for a detailed exploration of these characteristics for 4-(Trifluoromethyl)-1,3-thiazole.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and ground state properties with a favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. researchgate.netnih.gov For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

While specific DFT data for this compound is scarce, we can predict its structural parameters based on known geometries of thiazole (B1198619) and the effects of trifluoromethyl substitution. wikipedia.org The thiazole ring is planar, and the C-S and C=N bonds will have lengths indicative of their double or single bond character, influenced by electron delocalization within the aromatic ring. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to influence the geometry of the thiazole ring by altering the charge distribution and bond orders.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| C2-N3 Bond Length | ~1.37 Å | Carbon-Nitrogen single bond in the thiazole ring. |

| N3-C4 Bond Length | ~1.39 Å | Nitrogen-Carbon single bond in the thiazole ring. |

| C4-C5 Bond Length | ~1.36 Å | Carbon-Carbon double bond in the thiazole ring. |

| C5-S1 Bond Length | ~1.71 Å | Carbon-Sulfur single bond in the thiazole ring. |

| S1-C2 Bond Length | ~1.72 Å | Sulfur-Carbon single bond in the thiazole ring. |

| C4-C(F3) Bond Length | ~1.49 Å | Bond between the thiazole ring and the trifluoromethyl carbon. |

| C-F Bond Length | ~1.34 Å | Average bond length within the trifluoromethyl group. |

| C-N-C Angle | ~110° | Bond angle around the nitrogen atom in the ring. |

Note: These values are illustrative and based on typical bond lengths and angles in related heterocyclic compounds.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Electron Distribution)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In thiazole derivatives, the distribution of the HOMO and LUMO is spread across the heterocyclic ring. The introduction of a strong electron-withdrawing group like trifluoromethyl at the C4 position is expected to significantly lower the energies of both the HOMO and LUMO. This effect is due to the inductive pull of the fluorine atoms. Consequently, the HOMO-LUMO gap may be altered, which in turn modifies the molecule's reactivity and its UV-visible absorption properties. Studies on related compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have shown that the HOMO is often localized over the thiazole ring and the amino group, while the LUMO is distributed over the ring and the trifluoromethyl group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole (unsubstituted) | -6.5 | -1.2 | 5.3 |

| 2-Methylthiazole | -6.3 | -1.1 | 5.2 |

| 4-Methylthiazole | -6.4 | -1.1 | 5.3 |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole researchgate.net | -7.2 | -2.5 | 4.7 |

| Predicted this compound | ~ -7.0 | ~ -2.3 | ~ 4.7 |

Note: Values for thiazole and methylthiazoles are typical literature values. The values for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole are from a specific study and the predicted values for the title compound are an estimation based on these trends.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) NBOs reveal the extent of electron delocalization, which is quantified by second-order perturbation theory as stabilization energy, E(2).

For this compound, NBO analysis would highlight the key delocalization interactions. Significant interactions are expected between the lone pairs on the nitrogen and sulfur atoms and the π* antibonding orbitals of the thiazole ring, contributing to its aromaticity. Furthermore, the powerful electron-withdrawing CF₃ group will induce strong hyperconjugative interactions. NBO analysis on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has revealed significant charge delocalization from the lone pairs of nitrogen and sulfur to the antibonding orbitals of the ring and the trifluoromethyl group, which stabilizes the molecule. researchgate.net

Table 3: Predicted Key NBO Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N3 | π*(C4-C5) | ~20-30 | Lone pair delocalization into the ring |

| LP(1) S1 | π*(C2-N3) | ~15-25 | Lone pair delocalization into the ring |

| π(C4-C5) | π*(C2-N3) | ~10-20 | π-electron delocalization within the ring |

Note: The stabilization energies E(2) are illustrative, based on typical values for such interactions in similar molecules.

Reactivity Prediction and Reaction Mechanism Modeling

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, identifying the most likely sites for attack and mapping out the energetic landscape of the reaction pathway.

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surfaces for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MESP or ESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP surface would show a region of high negative potential around the nitrogen atom, making it a likely site for protonation or coordination to a Lewis acid. The sulfur atom, while also having lone pairs, is generally less basic. The hydrogen atoms on the thiazole ring will exhibit positive potential. The trifluoromethyl group, being strongly electron-withdrawing, will create a significant region of positive potential around the adjacent C4 carbon and the fluorine atoms will show a negative potential. Studies on similar molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole confirm that the most negative potential is located on the ring nitrogen atoms, indicating them as the primary sites for electrophilic attack. researchgate.net

Transition State Computations and Reaction Pathway Elucidation

To understand how a chemical reaction proceeds, chemists use computational methods to locate the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which governs the reaction rate. This allows for the detailed elucidation of reaction mechanisms.

For this compound, transition state computations could be employed to study a variety of reactions. For instance, the mechanism of its synthesis, such as a Hantzsch-type thiazole synthesis, could be investigated to understand the energetics of the cyclization and dehydration steps. nih.gov Similarly, its participation in cycloaddition reactions or its reactivity towards nucleophiles and electrophiles could be modeled. While specific transition state calculations for reactions involving this compound are not readily found, the methodology remains a powerful predictive tool for understanding its chemical behavior and for designing new synthetic routes. zsmu.edu.ua

Influence of Trifluoromethyl Substitution on Electronic and Steric Parameters

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When appended to the 1,3-thiazole ring at the 4-position, it profoundly alters the electron distribution across the heterocyclic system. This electronic perturbation has significant consequences for the molecule's reactivity, intermolecular interactions, and ultimately its biological activity.

Electronic Effects:

The primary electronic influence of the CF₃ group is its strong inductive effect (-I effect), which withdraws electron density from the thiazole ring. This withdrawal enhances the acidity of the proton at the C2 position and can influence the nucleophilicity of the ring nitrogen and sulfur atoms. Furthermore, the CF₃ group can participate in hyperconjugation, albeit to a lesser extent than its electron-donating counterparts.

Studies on related fluorinated heterocyclic compounds have demonstrated that the introduction of a CF₃ group can significantly enhance their biological potency. For instance, in a series of isoxazole-based anticancer agents, the trifluoromethylated analogue was found to be almost eight times more active than its non-fluorinated counterpart, a phenomenon attributed to the altered electronic landscape of the molecule. researchgate.netrsc.org

Steric Parameters:

The trifluoromethyl group is sterically demanding, which can influence the conformation of the molecule and its ability to fit into a protein's binding pocket. This steric bulk can be advantageous, as it can lock the molecule into a bioactive conformation or create favorable van der Waals interactions with the target protein. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the preferred conformations and the steric hindrance imposed by the CF₃ group.

The table below summarizes the key electronic and steric parameters influenced by trifluoromethyl substitution on a heterocyclic ring, which are applicable to this compound.

| Parameter | Influence of Trifluoromethyl Group | Consequence |

| Inductive Effect (-I) | Strong electron withdrawal from the thiazole ring. | Increased acidity of C-H bonds, modulation of ring atom nucleophilicity. |

| Lipophilicity (Hansch parameter, π) | High lipophilicity. | Enhanced membrane permeability and potential for improved bioavailability. mdpi.com |

| Steric Hindrance (van der Waals radius) | Significant steric bulk. | Can dictate molecular conformation and influence binding site interactions. |

| Dipole Moment | Alters the overall molecular dipole moment. | Can affect solubility and long-range electrostatic interactions with biological targets. |

| Metabolic Stability | C-F bonds are highly stable to metabolic degradation. | Increased in vivo half-life of the compound. mdpi.com |

In Silico Approaches for Molecular Interactions (e.g., protein-ligand docking for binding motif insights)

In silico techniques, particularly molecular docking, are invaluable for predicting and analyzing the binding of small molecules like this compound to protein targets. These computational methods provide insights into the plausible binding poses, the key intermolecular interactions, and the energetic favorability of the ligand-protein complex. Such studies are instrumental in rational drug design, enabling the optimization of lead compounds for enhanced potency and selectivity. nih.govmdpi.comwjarr.com

Molecular docking simulations of various thiazole derivatives have revealed common binding motifs. The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions. The sulfur atom can also engage in specific interactions with protein residues. nih.gov

The presence of the 4-trifluoromethyl group introduces additional interaction possibilities. The fluorine atoms can act as weak hydrogen bond acceptors, and the CF₃ group as a whole can form favorable hydrophobic and van der Waals contacts within a binding pocket.

A hypothetical docking study of this compound into a generic kinase ATP binding site might reveal the following interactions, as extrapolated from studies on related inhibitors:

| Interaction Type | Potential Interacting Residues in a Protein Binding Site | Contribution of the this compound Moiety |

| Hydrogen Bonding | Hinge region amino acids (e.g., Asp, Glu, Asn) | The thiazole nitrogen atom can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leu, Val, Ile, Phe) | The trifluoromethyl group and the thiazole ring can engage in hydrophobic contacts. |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | The thiazole ring can stack with aromatic side chains. |

| Halogen Bonding | Electron-rich atoms (e.g., carbonyl oxygen) | The fluorine atoms of the CF₃ group can potentially participate in weak halogen bonds. |

These computational predictions, while theoretical, provide a solid foundation for the rational design of more potent and specific inhibitors based on the this compound scaffold. The insights gained from such in silico studies can guide synthetic efforts, prioritizing compounds with the highest predicted binding affinity and the most favorable interaction profiles. nih.govindexcopernicus.compsu.edu

Strategic Applications of 4 Trifluoromethyl 1,3 Thiazole in Advanced Chemical Synthesis

Function as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The 4-(trifluoromethyl)-1,3-thiazole core is a versatile scaffold for the construction of a wide array of more complex heterocyclic systems. rsc.orgnih.gov Its reactive sites allow for various chemical modifications, making it a key intermediate in multi-step syntheses. organic-chemistry.org For instance, the thiazole (B1198619) ring can be functionalized at different positions, enabling the creation of diverse molecular architectures. nih.govresearchgate.net This adaptability has been exploited in the synthesis of various fused and substituted heterocyclic compounds. The presence of the trifluoromethyl group often enhances the stability and reactivity of the thiazole ring, facilitating reactions that might be challenging with non-fluorinated analogs. rsc.orgrsc.org

Development of Specialty Chemicals for Agrochemical Sector (e.g., as precursors to fungicides)

In the agrochemical industry, there is a continuous demand for novel and effective fungicides to combat crop diseases. nih.gov The this compound moiety has been successfully incorporated into the structures of potent fungicidal agents. semanticscholar.orgresearchgate.net For example, derivatives of this compound have shown significant activity against various plant pathogens. nih.gov The trifluoromethyl group is known to enhance the efficacy of agrochemicals, and its presence on the thiazole ring contributes to the development of fungicides with improved performance. The synthesis of these agrochemicals often involves using this compound as a key starting material or intermediate. jlu.edu.cngoogle.com

Notably, isothiazole–thiazole derivatives have been designed and synthesized, showing high efficacy against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.gov Similarly, trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant antibacterial activity against plant pathogens such as Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. nih.gov

Role in Material Science for Functional Polymer and Coating Development

The unique properties of the this compound unit are also being harnessed in the field of material science. Its incorporation into polymer backbones or as a pendant group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. These functional polymers and coatings find applications in various high-performance materials. While specific examples directly citing this compound in polymers and coatings are emerging, the broader field of fluorinated heterocycles in material science suggests a strong potential for its use in creating novel materials with tailored functionalities.

Design and Synthesis of Chemically-Oriented Molecular Probes for Biological Systems

The development of molecular probes is crucial for understanding complex biological processes. The this compound scaffold serves as a valuable platform for designing such probes due to the favorable properties conferred by the trifluoromethyl group.

Structure-Activity Relationship (SAR) Studies through Analog Generation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The this compound core allows for the systematic generation of analogs where different substituents can be introduced at various positions of the thiazole ring. researchgate.netresearchgate.net This enables researchers to probe the interactions of these molecules with biological targets and understand how structural modifications influence their activity. nih.govirb.hr By analyzing the SAR data from these analogs, more potent and selective compounds can be designed. acs.org For instance, studies on thiazole derivatives have revealed that the nature and position of substituents significantly impact their biological efficacy. nih.govnih.gov

Modulation of Molecular Lipophilicity and Membrane Permeation through Trifluoromethylation

The trifluoromethyl group has a profound impact on the lipophilicity of a molecule, a critical parameter that influences its ability to cross biological membranes and reach its target. ontosight.ai The introduction of a CF3 group generally increases lipophilicity, which can enhance membrane permeability. ugent.be This effect is particularly important in drug design, where optimal lipophilicity is required for good oral absorption and distribution. nih.gov The this compound moiety can be strategically incorporated into molecules to fine-tune their lipophilicity and improve their pharmacokinetic profile. nih.gov Studies have shown a correlation between the lipophilicity enhanced by the trifluoromethyl group and increased membrane permeability and cellular uptake. ontosight.aimdpi.com

| Compound Motif | Property Modified | Observed Effect | Reference |

|---|---|---|---|

| Thiofluoroalkyl (SRF) chains | Lipophilicity (logD7.4) | Increases with the degree of fluorination. | nih.gov |

| 2-(methylthio)pyridine vs. 2-(trifluoromethylthio)pyridine | Lipophilicity (logD7.4) | Increased from 1.69 to 2.13. | nih.gov |

| Fluorinated hydrazinylthiazole | Membrane Permeability | Enhanced due to favorable physicochemical properties. | acs.org |

Precursors for Optoelectronic Materials (e.g., Polymethine Dyes, Boron Complexes)

The electronic properties of this compound make it a suitable precursor for the synthesis of optoelectronic materials. These materials have applications in various technologies, including organic light-emitting diodes (OLEDs), sensors, and solar cells.

Polymethine dyes incorporating heterocyclic nuclei are known for their strong absorption and fluorescence properties. nuph.edu.uaresearchgate.net The incorporation of a this compound unit into the structure of these dyes can modulate their electronic and spectral properties.

Future Prospects and Emerging Research Frontiers for 4 Trifluoromethyl 1,3 Thiazole Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign methods for synthesizing 4-(trifluoromethyl)-1,3-thiazole and its derivatives. osaka-u.ac.jprsc.orgsciencedaily.comeurekalert.org Traditional synthetic routes often rely on harsh reagents and generate significant waste. In response, chemists are exploring greener alternatives that minimize environmental impact while maximizing efficiency.

Recent breakthroughs in green chemistry have also focused on the development of safer and more cost-effective methods for introducing fluorine-containing groups into molecules. osaka-u.ac.jpsciencedaily.comeurekalert.org For instance, researchers have developed a process to convert readily available thiols and disulfides into sulfonyl fluorides using easily handled reagents, producing only non-toxic salts as byproducts. osaka-u.ac.jpsciencedaily.comeurekalert.org These advancements are crucial for the large-scale, environmentally responsible production of fluorinated compounds like this compound.

Unveiling Novel Reactivity Modalities for Enhanced Functionalization

Expanding the chemical toolbox for modifying the this compound core is a key focus of ongoing research. The development of novel reactivity modalities allows for more precise and versatile functionalization, paving the way for the creation of new analogues with tailored properties.

The trifluoromethyl group significantly influences the reactivity of the thiazole (B1198619) ring, making electrophilic substitution challenging. researchgate.net Therefore, much effort is directed towards developing methods for direct C-H functionalization, which avoids the need for pre-functionalized starting materials. organic-chemistry.org Palladium-catalyzed direct arylation is one such method that has shown promise for efficiently coupling aryl groups to the thiazole ring. organic-chemistry.org

Furthermore, researchers are exploring cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.orgnih.gov These reactions, which involve a series of intramolecular transformations, can be highly efficient and atom-economical. The development of new catalytic systems is also crucial for unlocking novel reactivity. For example, copper-catalyzed reactions are being investigated for various transformations, including trifluoromethylation and the synthesis of thiazole derivatives. ruhr-uni-bochum.de

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis of this compound and its derivatives. rsc.orgmit.edu Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. rsc.orgmit.eduacs.org

This technology is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. researchgate.net For the synthesis of fluorinated heterocycles, flow chemistry can facilitate the use of gaseous reagents and improve the efficiency of multi-step sequences by eliminating the need for intermediate purification steps. mit.eduacs.orguc.pt

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can further accelerate the discovery and optimization of new this compound analogues. These platforms can rapidly screen a large number of reaction conditions and starting materials, significantly reducing the time and effort required for synthesis.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry has become an indispensable tool in the design of next-generation this compound analogues. frontiersin.orgnih.gov In silico methods, such as molecular docking and molecular dynamics simulations, allow researchers to predict the biological activity and physical properties of new compounds before they are synthesized in the lab. nih.govrsc.org

This "design-first" approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. frontiersin.org Computational models can be used to understand the structure-activity relationships of existing compounds and to design new analogues with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov For example, by modeling the interaction of a thiazole derivative with its biological target, researchers can identify key structural features that are important for binding and use this information to design more effective inhibitors. frontiersin.orgnih.govnih.gov

Synergistic Research at the Interface of Organic Chemistry and Materials Science